molecular formula C20H23N3O4 B12158799 ethyl 4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

ethyl 4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B12158799
M. Wt: 369.4 g/mol
InChI Key: PEMCDGXEHACHGJ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic organic compound featuring a pyrrole core substituted with a hydroxyl group, an ethyl ester, a 4-methylphenyl group, and a 3-(imidazol-1-yl)propyl side chain. The imidazole moiety introduces basicity and hydrogen-bonding capabilities, while the 4-methylphenyl group enhances lipophilicity.

Crystallographic analysis of similar compounds (e.g., ) often employs SHELX software for structure refinement, as noted in and .

Properties

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-methylphenyl)-5-oxo-2H-pyrrole-3-carboxylate

InChI

InChI=1S/C20H23N3O4/c1-3-27-20(26)16-17(15-7-5-14(2)6-8-15)23(19(25)18(16)24)11-4-10-22-12-9-21-13-22/h5-9,12-13,17,24H,3-4,10-11H2,1-2H3

InChI Key

PEMCDGXEHACHGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)C)CCCN3C=CN=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of imidazoline derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has several applications:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The hydroxy and carboxylate groups can form hydrogen bonds with proteins, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis with compounds from the evidence and inferred analogs:

Table 1: Structural and Functional Comparison

Compound Name / Feature Core Heterocycle Key Substituents Functional Groups Melting Point (°C) Notable Properties
Target Compound Pyrrole 4-Methylphenyl, 3-(imidazol-1-yl)propyl Hydroxyl, ester, ketone, imidazole N/A High polarity, H-bond potential
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile () Pyrazole, pyrimidine 4-Nitrophenyl, thioxo, nitrile Nitro, ketone, thione, nitrile 190.9 High thermal stability, π-π stacking
Catechin derivatives () Flavanol Gallate groups, epicatechin Hydroxyl, ester (in gallates) 175–285 Antioxidant activity, H-bond networks

Key Observations:

Imidazole substituents (target compound) vs. pyrazole (): Imidazole’s dual N-heteroatoms enhance hydrogen-bond acceptor/donor capacity compared to pyrazole’s single N-heteroatom .

Functional Group Impact: The target compound’s hydroxyl and ester groups may improve solubility in polar solvents relative to the nitro and thioxo groups in ’s compound, which favor hydrophobic interactions.

Thermal and Physical Properties :

  • The compound in exhibits a high melting point (190.9°C), likely due to strong intermolecular forces (e.g., thione-mediated hydrogen bonds and nitro group dipole interactions). The target compound’s melting point is unreported but may be lower due to less rigid packing from the imidazole-propyl side chain .

Biological Relevance: Catechins () highlight the importance of hydroxyl groups in antioxidant activity.

Research Findings and Implications

  • Synthetic Accessibility : The compound in was synthesized in 79% yield, suggesting efficient routes for analogous heterocycles. The target compound’s synthesis would likely require multi-step protocols, with imidazole-propyl incorporation posing challenges in regioselectivity .
  • Hydrogen-Bonding Networks : As discussed in , imidazole and hydroxyl groups can form robust hydrogen-bonding patterns (e.g., R₂²(8) motifs), which may influence crystal packing or supramolecular assembly .
  • Computational Modeling : Tools like SHELXPRO () and WinGX () could model the target compound’s crystal structure, predicting interactions critical for drug formulation or material science applications .

Biological Activity

Ethyl 4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and therapeutic potential based on recent studies.

  • Molecular Formula : C16H20N2O4
  • Molecular Weight : 304.35 g/mol
  • CAS Number : Not specifically listed but related derivatives exist.

The compound features a pyrrole ring, an imidazole moiety, and various functional groups that contribute to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of similar pyrrole derivatives. For instance, pyrrolidine derivatives have shown significant antibacterial and antifungal activities against various strains:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis75 µg/mL
Compound BEscherichia coli<125 µg/mL
Compound CPseudomonas aeruginosa150 µg/mL

These findings suggest that the structural components of ethyl 4-hydroxy derivatives may also confer similar antimicrobial properties, although specific data on this compound is limited .

Anti-inflammatory Activity

Compounds with similar structural features have been investigated for their anti-inflammatory effects. For example, certain imidazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of ethyl 4-hydroxy derivatives may be attributed to their ability to interact with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Some studies indicate that derivatives can modulate GPCR activity, influencing pathways related to pain perception and inflammation.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, providing a basis for its therapeutic effects.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of related compounds:

  • Neuroprotective Effects : Research has indicated that certain imidazole-containing compounds promote neuronal repair and enhance neurite outgrowth following nerve injury. This suggests potential applications in neurodegenerative diseases .
  • Anticancer Activity : Some pyrrole derivatives have exhibited cytotoxic effects against cancer cell lines, indicating a need for further exploration into their mechanisms and efficacy as anticancer agents.

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